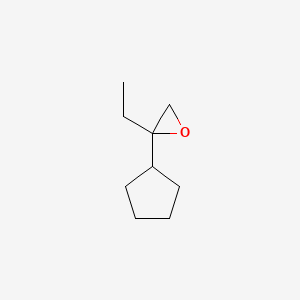
2-Cyclopentyl-2-ethyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentyl-2-ethyloxirane is an organic compound belonging to the class of epoxides, characterized by a three-membered ring structure containing an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-2-ethyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of cyclopentyl ethylene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (MCPBA), in a nonaqueous solvent like chloroform or acetone. The reaction proceeds via a concerted mechanism, forming the oxirane ring .
Industrial Production Methods: On an industrial scale, the production of epoxides often involves the catalytic oxidation of alkenes using air or oxygen. For example, ethylene oxide, a simpler epoxide, is produced by the catalytic oxidation of ethylene. Similar methods can be adapted for the production of this compound, utilizing appropriate catalysts and reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclopentyl-2-ethyloxirane undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained three-membered ring of the oxirane is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation and Reduction: The compound can be oxidized to form diols or other oxygen-containing derivatives. Reduction reactions can also occur, leading to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in ring-opening reactions include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Peroxycarboxylic acids, such as MCPBA, are commonly used for the oxidation of alkenes to form epoxides.
Reducing Agents: Hydrogenation reactions using catalysts like palladium on carbon can reduce the oxirane ring to form alcohols.
Major Products:
Diols: Formed from the nucleophilic ring-opening of the oxirane.
Alcohols: Resulting from the reduction of the oxirane ring.
Wissenschaftliche Forschungsanwendungen
2-Cyclopentyl-2-ethyloxirane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of polymers and resins with specific properties.
Biological Studies: Its reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways involving epoxides.
Wirkmechanismus
The mechanism of action of 2-Cyclopentyl-2-ethyloxirane primarily involves its reactivity as an electrophile due to the strained three-membered ring. The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological processes .
Vergleich Mit ähnlichen Verbindungen
2-Ethyloxirane: A simpler epoxide with similar reactivity but lacking the cyclopentyl group.
Cyclopentyl Oxirane: Another epoxide with a cyclopentyl group but different substituents on the oxirane ring.
Uniqueness: 2-Cyclopentyl-2-ethyloxirane is unique due to the presence of both a cyclopentyl group and an ethyl group on the oxirane ring. This combination imparts distinct chemical properties and reactivity compared to other epoxides.
Eigenschaften
IUPAC Name |
2-cyclopentyl-2-ethyloxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-9(7-10-9)8-5-3-4-6-8/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNAOPHFOXNHDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CO1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














